1-(Quinolin-6-yl)but-1-ene-3-one
Description
Properties
Molecular Formula |
C13H11NO |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
4-quinolin-6-ylbut-3-en-2-one |
InChI |
InChI=1S/C13H11NO/c1-10(15)4-5-11-6-7-13-12(9-11)3-2-8-14-13/h2-9H,1H3 |
InChI Key |
GMEDQTLBRSEUAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=CC2=C(C=C1)N=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences between 1-(Quinolin-6-yl)but-1-ene-3-one and analogous compounds:
Reactivity and Pharmacological Implications
- Conjugated Enone vs. Ethanone: The butenone group in the target compound offers a reactive site for nucleophilic attack, unlike the ethanone derivatives (e.g., 1-(Quinolin-6-yl)ethanone), which lack this conjugation . This could enhance covalent interactions with biological targets, such as cysteine residues in enzymes.
- Patent Compounds: Derivatives like N-(4-(1-(3-methoxybenzyl)-1H-indol-5-yl-amino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide (EP3222620B1) incorporate cyano groups (electron-withdrawing) and tetrahydrofuran-oxy moieties (solubility-enhancing), likely improving target affinity and pharmacokinetics compared to the simpler butenone derivative .
- Quinuclidinone Analogs: 2-(Diphenylmethyl)-quinuclidin-3-one exemplifies a non-quinoline scaffold with a rigid bicyclic structure. Its diphenylmethyl group may facilitate hydrophobic interactions, but the absence of an aromatic quinoline core limits π-π stacking, a key feature in DNA intercalation or enzyme inhibition seen in quinolines .
Physicochemical Properties
- Solubility: The butenone derivative’s hydrophobicity may limit aqueous solubility, whereas patent compounds with tetrahydrofuran-oxy groups exhibit improved solubility .
- Stability: The α,β-unsaturated ketone in the target compound may confer susceptibility to light or nucleophilic degradation, necessitating stabilization strategies absent in ethanone analogs .
Preparation Methods
Reaction Overview
The Claisen-Schmidt condensation, a classical method for synthesizing α,β-unsaturated ketones, involves the base-catalyzed reaction of an aromatic aldehyde with a ketone. For 1-(quinolin-6-yl)but-1-ene-3-one, quinoline-6-carbaldehyde serves as the aromatic aldehyde, while acetone acts as the ketone. The reaction proceeds via enolate formation, nucleophilic attack on the aldehyde, and subsequent dehydration (Figure 1).
Synthetic Protocol
-
Quinoline-6-carbaldehyde Preparation :
The Vilsmeier-Haack formylation of 1,2,2,4-tetramethyl-1,2-dihydroquinoline yields quinoline-6-carbaldehyde. This step employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under reflux (80–90°C, 4–6 h). -
Condensation :
Quinoline-6-carbaldehyde (1.0 equiv) reacts with acetone (2.0 equiv) in ethanol under NaOH (10% w/v) at 60°C for 12 h. The crude product is purified via recrystallization (ethanol/water), achieving a yield of 65–75%.
Key Considerations
-
Base Selection : NaOH or KOH in polar aprotic solvents (e.g., ethanol) enhances enolate stability.
-
Temperature Control : Excessive heat (>70°C) promotes side reactions, such as aldol dimerization.
-
Purification Challenges : The product’s low solubility in aqueous ethanol necessitates slow cooling for crystallization.
Negishi Cross-Coupling
Reaction Design
The Negishi coupling, a palladium-catalyzed cross-coupling between organozinc reagents and aryl halides, offers a modular route to this compound. Here, 6-bromoquinoline couples with 3-oxobut-1-enylzinc bromide to form the target compound (Figure 2).
Synthetic Protocol
-
Organozinc Reagent Synthesis :
3-Bromo-2-butanone reacts with zinc dust in tetrahydrofuran (THF) under argon to generate 3-oxobut-1-enylzinc bromide. -
Coupling Reaction :
6-Bromoquinoline (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and the organozinc reagent (1.2 equiv) react in THF at 60°C for 24 h. Column chromatography (silica gel, hexane/ethyl acetate) isolates the product in 55–60% yield.
Optimization Insights
-
Catalyst Loading : Higher Pd concentrations (7–10 mol%) improve yields but increase costs.
-
Solvent Effects : THF outperforms DMF or DMSO due to better zinc reagent solubility.
-
Side Reactions : Homocoupling of the organozinc reagent is minimized by slow reagent addition.
Wittig Olefination
Mechanistic Framework
The Wittig reaction constructs the α,β-unsaturated ketone via ylide-mediated olefination. Quinoline-6-carbaldehyde reacts with a stabilized ylide derived from (3-oxobutyl)triphenylphosphonium bromide (Figure 3).
Synthetic Protocol
-
Ylide Preparation :
(3-Oxobutyl)triphenylphosphonium bromide (1.2 equiv) is treated with n-BuLi in THF at −78°C to generate the ylide. -
Olefination :
Quinoline-6-carbaldehyde (1.0 equiv) is added to the ylide solution, and the mixture warms to room temperature over 2 h. After aqueous workup, the product is isolated via flash chromatography (60–70% yield).
Critical Parameters
-
Ylide Stability : Stabilized ylides (with electron-withdrawing groups) prevent undesired side reactions.
-
Temperature Control : Low temperatures (−78°C) suppress ylide decomposition.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |
|---|---|---|---|---|
| Claisen-Schmidt | 65–75 | 12 | Low cost, simple setup | Moderate purity, solvent-intensive |
| Negishi Coupling | 55–60 | 24 | High regioselectivity | Requires Pd catalyst, sensitive to moisture |
| Wittig Olefination | 60–70 | 2 | Mild conditions, high efficiency | Air-sensitive reagents, expensive ylides |
Emerging Strategies
Sonogashira Coupling and Oxidation
A hybrid approach involves Sonogashira coupling of 6-iodoquinoline with propargyl alcohol, followed by oxidation of the resultant alkyne to the ketone. Pd/Cu catalysis in amine solvents (e.g., piperidine) facilitates coupling, while Jones oxidation (CrO₃/H₂SO₄) converts the alcohol to the ketone. Yields remain modest (45–50%) due to over-oxidation risks.
Microwave-Assisted Claisen Rearrangement
Building on furoquinoline syntheses , allyl quinolin-6-yl ethers undergo microwave-assisted Claisen rearrangement (175°C, 15 min) to γ,δ-unsaturated ketones. Subsequent acid-catalyzed cyclization (H₂SO₄, 100°C) and oxidation (PCC) yield the target compound. This method reduces reaction times but requires specialized equipment.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(Quinolin-6-yl)but-1-ene-3-one, and how can reaction conditions be optimized for higher yields?
- Answer : Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts acylation or cross-coupling reactions. Key intermediates like quinoline-6-carbaldehyde are often functionalized via Wittig or Horner-Wadsworth-Emmons reactions to introduce the enone moiety. Optimization requires precise control of temperature (e.g., 60–80°C for ketone formation), solvent polarity (e.g., THF or DMF for solubility), and stoichiometric ratios of reagents like phosphoryl chloride or Grignard reagents. Monitoring via TLC or HPLC ensures intermediate purity .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Answer :
- NMR Spectroscopy : and NMR identify aromatic protons (δ 7.5–9.0 ppm) and carbonyl carbons (δ 190–210 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- IR Spectroscopy : Stretching frequencies for conjugated ketones (~1680 cm) and quinoline C=N bonds (~1600 cm) are critical.
- Purity is validated via HPLC with UV detection (λ = 254 nm) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Answer :
- PPE : Gloves, lab coats, and goggles are mandatory due to acute toxicity (GHS Category 4 for oral/dermal/inhalation hazards) .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How do substituents on the quinoline ring influence the electronic properties and reactivity of this compound?
- Answer : Electron-withdrawing groups (e.g., -NO, -Cl) at the 2- or 4-positions increase the electrophilicity of the carbonyl group, enhancing reactivity in Michael additions. Conversely, electron-donating groups (e.g., -OCH) stabilize the enone system, reducing susceptibility to nucleophilic attack. Computational studies (DFT) predict Hammett constants (σ) to quantify substituent effects .
Q. What strategies resolve contradictions in biological activity data for quinoline-based compounds like this compound?
- Answer :
- Dose-Response Curves : Establish EC/IC values across multiple assays (e.g., antiplasmodial vs. cytotoxicity).
- Metabolic Stability : Assess hepatic microsomal stability to rule out false negatives from rapid degradation.
- Target Validation : Use CRISPR/Cas9 knockouts to confirm on-target effects.
- Data Normalization : Control for batch-to-batch variability in cell lines or reagent lots .
Q. How can computational methods (e.g., DFT, MD simulations) predict the pharmacokinetic properties of this compound derivatives?
- Answer :
- ADME Prediction : Tools like SwissADME calculate logP (lipophilicity), PSA (polar surface area), and bioavailability scores.
- Docking Studies : AutoDock Vina models interactions with targets like PfATP4 (malaria) or Topoisomerase II (cancer).
- Metabolism Prediction : CypReact identifies potential cytochrome P450-mediated oxidation sites .
Q. What experimental designs mitigate challenges in isolating reactive intermediates during the synthesis of this compound?
- Answer :
- Low-Temperature Quenching : Trap intermediates at -78°C (dry ice/acetone baths).
- In Situ Monitoring : Use ReactIR or LC-MS to track transient species.
- Protecting Groups : Temporarily block reactive sites (e.g., -NH with Boc groups).
- Flow Chemistry : Continuous reactors minimize intermediate degradation .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
